molecular formula C10H18N4O2 B13626399 Ethyl 2-(ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate

Ethyl 2-(ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate

Cat. No.: B13626399
M. Wt: 226.28 g/mol
InChI Key: BRUDECXRAYDBLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-triazole-containing compounds typically involves multistep synthetic routes. One common method is the cyclization of hydrazine derivatives with carboxylic acids or their derivatives . For Ethyl 2-(ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate, a possible synthetic route could involve the reaction of ethyl 2-(ethylamino)-2-methylpropanoate with 1,2,4-triazole under appropriate conditions.

Industrial Production Methods

Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

Ethyl 2-(ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate has several scientific research applications:

Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

ethyl 2-(ethylamino)-2-methyl-3-(1,2,4-triazol-1-yl)propanoate

InChI

InChI=1S/C10H18N4O2/c1-4-12-10(3,9(15)16-5-2)6-14-8-11-7-13-14/h7-8,12H,4-6H2,1-3H3

InChI Key

BRUDECXRAYDBLI-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(CN1C=NC=N1)C(=O)OCC

Origin of Product

United States

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